![molecular formula C16H12O3 B2364764 8-methoxy-3-phenyl-2H-chromen-2-one CAS No. 23000-32-0](/img/structure/B2364764.png)
8-methoxy-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-methoxy-3-phenyl-2H-chromen-2-one” is a chemical compound with the molecular formula C16H12O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of coumarin heterocycles, which include “8-methoxy-3-phenyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods and techniques have been developed to synthesize coumarin derivatives .
Molecular Structure Analysis
The molecular structure of “8-methoxy-3-phenyl-2H-chromen-2-one” consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 252.269.
Chemical Reactions Analysis
The chemical reactions involving “8-methoxy-3-phenyl-2H-chromen-2-one” are complex and varied. The synthesis of these compounds often involves the use of various catalysts and solvents .
Scientific Research Applications
Antimicrobial Activity
8-Methoxy-3-phenyl-2H-chromen-2-one and its derivatives have been studied for their antimicrobial properties. Mandala et al. (2013) synthesized novel derivatives and found significant antibacterial and antifungal activity, comparable to standard treatments. These findings were supported by molecular docking studies with oxidoreductase proteins (Mandala et al., 2013). Behrami and Dobroshi (2019) also reported high-level antibacterial activity in synthesized derivatives of 4-hydroxy-chromen-2-one (Behrami & Dobroshi, 2019).
Photovoltaic Properties
Studies have explored the use of chromen-2-one derivatives in solar cells. Gad, Kamar, and Mousa (2020) investigated the electronic and photovoltaic properties of chromen-2-one-based organic dyes, showing their potential as effective photosensitizers in solar cells (Gad, Kamar, & Mousa, 2020).
Fluorescence and Sensing Applications
The compound exhibits unique fluorescence properties, making it useful in sensing applications. Uchiyama et al. (2006) described the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, highlighting its potential as a fluorogenic sensor (Uchiyama et al., 2006).
Antifungal and Antibacterial Effects
Zghab et al. (2017) synthesized novel isoxazoline chromene derivatives, revealing their significant antibacterial and anticoagulant activities (Zghab et al., 2017). Al-Amiery, Kadhum, and Mohamad (2012) also tested newly synthesized coumarins for antifungal activities, finding significant effects (Al-Amiery et al., 2012).
Synthesis of Novel Compounds
Research in the field of organic chemistry has focused on the synthesis of novel compounds using 8-methoxy-3-phenyl-2H-chromen-2-one. Bera et al. (2011) developed an iron-catalyzed method for synthesizing functionalized 2H-chromene derivatives, demonstrating the versatility of the compound in organic synthesis (Bera et al., 2011).
properties
IUPAC Name |
8-methoxy-3-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUTRVKKSUGHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-phenyl-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.